molecular formula C10H21NO2 B1476694 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol CAS No. 2098031-48-0

2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol

Cat. No.: B1476694
CAS No.: 2098031-48-0
M. Wt: 187.28 g/mol
InChI Key: IUWDHCSWLPWQDJ-UHFFFAOYSA-N
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Description

2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C10H21NO2 and its molecular weight is 187.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioevaluation in Medicinal Chemistry

Research has focused on designing, synthesizing, and bioevaluating novel compounds for potential therapeutic applications. For example, a systematic attempt to develop Selective Estrogen Receptor Modulators (SERMs) involved the design of chiral piperidin-4-ols based on pharmacophore models. These compounds were evaluated against estrogen-responsive human MCF-7 breast cancer cells, highlighting the importance of molecular fit at the receptor for activity (Yadav et al., 2011).

Application in Corrosion Inhibition

Cadmium(II) Schiff base complexes, incorporating piperidin-1-yl moieties, have been synthesized and shown to exhibit corrosion inhibition properties on mild steel. This application bridges coordination chemistry with materials science and corrosion engineering, providing insights into the design of effective corrosion inhibitors (Das et al., 2017).

Synthesis and Transformation for Organic Chemistry

The synthesis and transformation of novel acetylene glycols derived from N-substituted piperidin-4-ones have been explored, optimizing reaction conditions for satisfactory yields. These studies contribute to the field of organic synthesis, providing valuable intermediates for further chemical transformations (Bazhykova, 2021).

Antimicrobial and Antioxidant Activities

Compounds synthesized from piperidin-1-yl)ethan-1-ol derivatives have been evaluated for their antimicrobial and antioxidant activities, demonstrating the potential for these molecules in pharmaceutical applications and drug development processes (Kottapalle & Shinde, 2021).

Mechanism of Action

Target of Action

It is noted that this compound is useful as a semi-flexible linker in protac (proteolysis targeting chimera) development for targeted protein degradation .

Mode of Action

The mode of action of 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein . The rigidity incorporated into the linker region of the bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the process of targeted protein degradation. By acting as a linker in PROTACs, this compound can influence the degradation of specific proteins, thereby affecting the associated biochemical pathways .

Result of Action

The result of the action of this compound is the degradation of the target protein. This can lead to changes at the molecular and cellular levels, depending on the function of the degraded protein .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound .

Biochemical Analysis

Biochemical Properties

2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a semi-flexible linker in the development of bifunctional protein degraders, such as PROTACs (Proteolysis Targeting Chimeras) . By incorporating rigidity into the linker region, this compound can impact the 3D orientation of the degrader, optimizing drug-like properties and enhancing ternary complex formation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can be used in the development of targeted protein degradation strategies, which can selectively degrade specific proteins within cells . This targeted approach can lead to changes in cellular behavior and function, making it a valuable tool in biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a linker in bifunctional protein degraders, facilitating the formation of ternary complexes that bring target proteins into proximity with E3 ubiquitin ligases . This interaction leads to the ubiquitination and subsequent degradation of the target protein, effectively modulating its levels within the cell . Additionally, this compound may influence gene expression by altering the stability and activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the incorporation of rigidity into the linker region can enhance the stability of bifunctional protein degraders, leading to sustained effects on target protein levels . The degradation of this compound over time can also impact its efficacy, necessitating careful consideration of its stability in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively modulate target protein levels without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dose optimization in preclinical studies . Threshold effects observed in these studies can provide valuable insights into the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . The effects of this compound on metabolic flux and metabolite levels can provide insights into its pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . Additionally, binding proteins can modulate the distribution of this compound, influencing its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Properties

IUPAC Name

2-[4-(ethoxymethyl)piperidin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-2-13-9-10-3-5-11(6-4-10)7-8-12/h10,12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWDHCSWLPWQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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